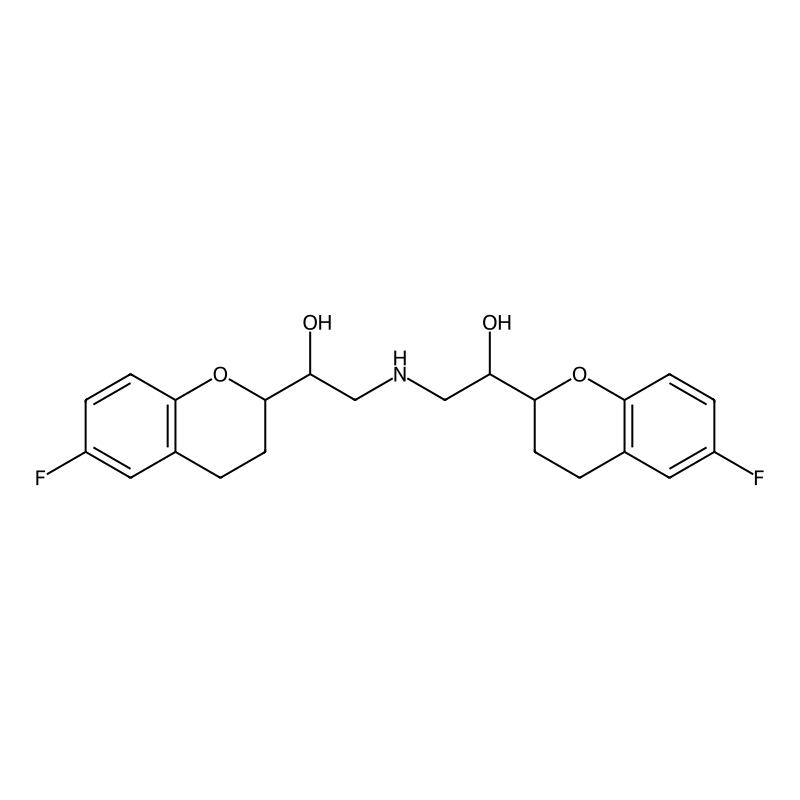Nebivolol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4.03e-02 g/L
Synonyms
Canonical SMILES
Antihypertensive Effects:
Nebivolol is primarily studied for its antihypertensive effects, meaning its ability to lower blood pressure. Its effectiveness in treating essential hypertension (high blood pressure with no identifiable underlying cause) has been established through numerous studies. Nebivolol demonstrably reduces both systolic and diastolic blood pressure in patients with mild to moderate hypertension [, ].
Mechanism of Action:
Nebivolol's antihypertensive action is attributed to a combination of mechanisms. It functions as a beta-1 adrenergic receptor blocker, which directly reduces the heart rate and force of contraction, leading to decreased blood pressure []. Additionally, nebivolol exhibits vasodilatory properties, meaning it relaxes blood vessels, further contributing to its blood pressure lowering effects. This vasodilation may be linked to increased production of nitric oxide (NO) by the endothelium, the inner lining of blood vessels [].
Additional Benefits:
Beyond its core function of lowering blood pressure, research suggests nebivolol may offer other potential benefits. Some studies show nebivolol may improve endothelial function in patients with heart failure, potentially contributing to improved cardiovascular health []. Additionally, nebivolol treatment has been associated with a reduction in cardiovascular events such as heart attack and stroke in patients with chronic heart failure []. However, further investigation is needed to fully understand these potential benefits.
Physical Description
XLogP3
LogP
4.04 (LogP)
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
99200-09-6
Wikipedia
Biological Half Life
Use Classification
Pharmaceuticals
Dates
De Cree J, Cobo C, Geukens H, Verhaegen H: Comparison of the subacute hemodynamic effects of atenolol, propranolol, pindolol, and nebivolol. Angiology. 1990 Feb;41(2):95-105. doi: 10.1177/000331979004100202. [PMID:1968323]
Van de Water A, Janssens W, Van Neuten J, Xhonneux R, De Cree J, Verhaegen H, Reneman RS, Janssen PA: Pharmacological and hemodynamic profile of nebivolol, a chemically novel, potent, and selective beta 1-adrenergic antagonist. J Cardiovasc Pharmacol. 1988 May;11(5):552-63. doi: 10.1097/00005344-198805000-00007. [PMID:2455841]
Fongemie J, Felix-Getzik E: A Review of Nebivolol Pharmacology and Clinical Evidence. Drugs. 2015 Aug;75(12):1349-71. doi: 10.1007/s40265-015-0435-5. [PMID:26177892]
Giles TD, Cockcroft JR, Pitt B, Jakate A, Wright HM: Rationale for nebivolol/valsartan combination for hypertension: review of preclinical and clinical data. J Hypertens. 2017 Sep;35(9):1758-1767. doi: 10.1097/HJH.0000000000001412. [PMID:28509722]
Chen CL, Desai-Krieger D, Ortiz S, Kerolous M, Wright HM, Ghahramani P: A Single-Center, Open-Label, 3-Way Crossover Trial to Determine the Pharmacokinetic and Pharmacodynamic Interaction Between Nebivolol and Valsartan in Healthy Volunteers at Steady State. Am J Ther. 2015 Sep-Oct;22(5):e130-40. doi: 10.1097/MJT.0000000000000247. [PMID:25853236]
Briciu C, Neag M, Muntean D, Bocsan C, Buzoianu A, Antonescu O, Gheldiu AM, Achim M, Popa A, Vlase L: Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers. Clujul Med. 2015;88(2):208-13. doi: 10.15386/cjmed-395. Epub 2015 Apr 15. [PMID:26528073]
FDA Approved Drug Products: Nebivolol Tablets
FDA Approved Drug Products: Nebivolol and Valsartan Tablets








